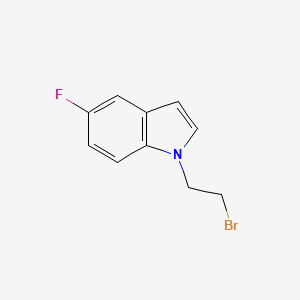

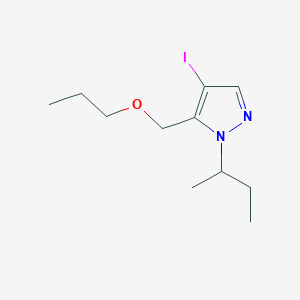

![molecular formula C15H13ClN4S B2950082 3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine CAS No. 860609-05-8](/img/structure/B2950082.png)

3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine” is a chemical substance with the CAS Number: 41266-78-8 . It has a molecular weight of 240.72 .

Molecular Structure Analysis

The 3D structure of the compound was confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Physical And Chemical Properties Analysis

The compound has a melting point of 149-151 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

This compound has been identified as a potential inhibitor of 11β-HSD1 . Inhibiting 11β-HSD1 can be beneficial in treating metabolic disorders like obesity and diabetes, as this enzyme is involved in the conversion of cortisone to its active form, cortisol. Excess cortisol can lead to increased glucose production and insulin resistance.

Antimicrobial Activities

Triazole derivatives, including this compound, have shown promising antimicrobial activities . They can be effective against a range of microorganisms and are particularly useful in treating infections caused by resistant strains.

Antifungal Applications

The triazole ring is a common feature in many antifungal agents. This compound’s structural similarity to known antifungals suggests it could be developed for treating fungal infections, leveraging its potential to inhibit cytochrome P-450-dependent 14α-demethylation of lanosterol .

Neuroprotective Agent Design

The compound’s structure allows for the design of neuroprotective agents. It can serve as a scaffold for developing drugs aimed at treating neurodegenerative disorders, potentially by targeting enzymes like monoamine oxidase-B .

Anticancer Research

Triazole derivatives have been explored for their anticancer properties. The ability of this compound to interact with various enzymes and receptors makes it a candidate for designing novel anticancer drugs .

Development of Hybrid Molecules

The compound can be used to create hybrid molecules with enhanced antimicrobial action. By substituting different pharmacophores into its structure, researchers can develop new entities with increased activity against multidrug-resistant pathogens .

Wirkmechanismus

Zukünftige Richtungen

The compound may be considered for further drug design endeavors due to its potential as an 11β-HSD1 inhibitor . This could lead to the development of important therapeutic agents for conditions associated with excessive body cortisol, such as non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, and hypertension .

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAUMURNNHOUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

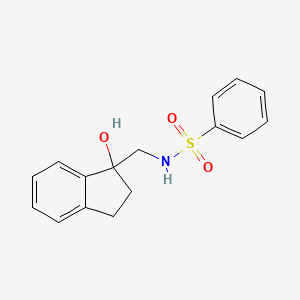

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)

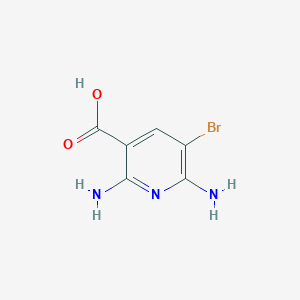

![Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate](/img/structure/B2950004.png)

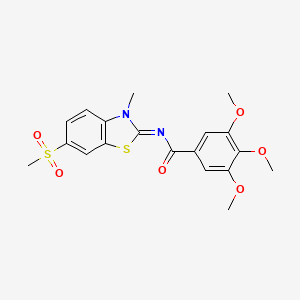

![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2950011.png)

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2950013.png)

![1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one](/img/structure/B2950014.png)

![5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2950018.png)

![6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol](/img/structure/B2950019.png)